2-oxo-N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-9-2-4-10(5-3-9)17-21(19,20)11-6-7-12-13(8-11)16-14(18)15-12/h2-8,17H,1H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCDGUPIRXLWHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322337 | |
| Record name | N-(4-methylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680189 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
865613-84-9 | |
| Record name | N-(4-methylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of p-toluidine with a suitable benzoic acid derivative, followed by sulfonation and cyclization steps. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the benzoimidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, is crucial for optimizing the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzoimidazole derivatives.
Scientific Research Applications
The biological activities of 2-oxo-N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide have been investigated in several studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including 2-oxo-N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide, exhibit significant antimicrobial activity against various pathogens. For example:
- Antitubercular Activity : Studies have shown that certain benzimidazole derivatives possess inhibitory effects against Mycobacterium tuberculosis, showcasing their potential as antitubercular agents. These compounds were tested for minimum inhibitory concentration (MIC) and minimum lethal concentration (MLC) against the bacterium .
- Broad-Spectrum Antimicrobial Activity : The compound's derivatives have also been evaluated against a range of Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that some derivatives exhibit potent activity with low MIC values .
Anticancer Activity
The anticancer properties of 2-oxo-N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide have been explored through various assays:
- Cytotoxicity Studies : The compound has shown cytotoxic effects against several cancer cell lines, including colon (HCT116), breast (MCF-7), and cervical (HeLa) cancer cells. The IC50 values for these activities were found to be significantly lower than those of standard chemotherapeutic agents, indicating a promising therapeutic profile .
- Mechanistic Insights : Studies suggest that the mechanism of action may involve the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, compounds derived from benzimidazole structures have been reported to interact with dihydrofolate reductase (DHFR), an important target in cancer therapy .
Case Studies
Several case studies highlight the applications and effectiveness of 2-oxo-N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide:
- Antimicrobial Efficacy : A study evaluated a series of synthesized benzimidazole derivatives for their antimicrobial activity against Mycobacterium tuberculosis. The compounds were assessed in vitro and showed promising results, leading to further investigation in vivo using mouse models .
- Anticancer Evaluation : Another research effort focused on the synthesis and evaluation of novel benzimidazole derivatives against various cancer cell lines. The findings revealed that specific modifications to the benzimidazole core significantly enhanced cytotoxicity compared to existing treatments .
Data Table
The following table summarizes key findings related to the biological activities of 2-oxo-N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide:
Mechanism of Action
The biological activity of 2-oxo-N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide is attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s closest analogs differ in the substituents on the sulfonamide nitrogen or the benzimidazolone core. Key examples include:
Key Observations :
- Substituent Effects : The p-tolyl group introduces steric and electronic effects distinct from phenyl, o-tolyl, or bulky groups (e.g., cyclopropyl). For example, o-tolyl derivatives exhibit higher melting points due to enhanced crystallinity from ortho-substitution .
- Spectral Trends : NH protons in sulfonamide derivatives resonate near δ 10.9–11.0 ppm, while aromatic protons vary based on substitution patterns (e.g., para-substituted p-tolyl shows simpler splitting vs. ortho-substituted analogs) .
Biological Activity
2-Oxo-N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a benzimidazole core with a sulfonamide group, which is known for enhancing biological activity. Its molecular formula is with a molecular weight of approximately 252.30 g/mol.
Antimicrobial Activity
Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluated the in vitro antimicrobial activity of various derivatives, including 2-oxo-N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide against several bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| 2-Oxo-N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide | Staphylococcus aureus | 15 |
| 2-Oxo-N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide | Escherichia coli | 20 |
| 2-Oxo-N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide | Pseudomonas aeruginosa | 25 |
These results indicate the compound's effectiveness against common pathogens, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. It has shown promising results against several cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 8.5 | Induction of apoptosis via p53 pathway |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 12.0 | Inhibition of angiogenesis |
The studies indicate that the compound induces apoptosis in cancer cells through mechanisms involving the activation of the p53 pathway and inhibition of key oncogenic processes .
Anti-inflammatory Activity
In vivo studies have reported the anti-inflammatory effects of sulfonamide derivatives. The compound was tested using a carrageenan-induced paw edema model in rats.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Standard Drug (Ibuprofen) | 65 |
| 2-Oxo-N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide | 55 |
The results suggest that the compound exhibits significant anti-inflammatory activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
- Case Study on Anticancer Activity : A recent study investigated the effects of this compound on the MCF-7 breast cancer cell line. Flow cytometry analysis revealed that treatment with the compound led to increased levels of caspase-3 cleavage and p53 expression, indicating its role in promoting apoptosis .
- Case Study on Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound showed superior efficacy against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-oxo-N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide, and how is purity validated?
Answer:
The compound is typically synthesized via sulfonylation of a benzoimidazole precursor. Key steps include:
- Sulfonyl chloride coupling : Reacting 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride with p-toluidine in the presence of pyridine as a base (e.g., 2.0 equiv pyridine in dichloromethane) .
- Purification : Reverse-phase HPLC (e.g., 20–90% CH₃CN/H₂O gradient) is critical for isolating the product, especially given low yields (~3%) due to side reactions .
- Purity validation : Elemental analysis (C, H, N, S), IR (to confirm sulfonamide C=O and N–H stretches), and NMR (¹H/¹³C for aromatic protons and sulfonamide linkage) are essential. For example, elemental analysis discrepancies ≤0.4% indicate acceptable purity .
Advanced: How can computational modeling resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Conflicts between experimental NMR shifts and predicted values (e.g., aromatic proton assignments) can arise due to solvent effects or tautomerism. Methodological approaches include:
- DFT calculations : Optimize the molecule’s geometry using B3LYP/6-31G(d) and simulate NMR chemical shifts for comparison with experimental data .
- Docking studies : Molecular docking (e.g., AutoDock Vina) can validate binding conformations, as seen in analogs like compound 9c , where interactions with active sites (e.g., hydrogen bonds with residues) clarify electronic environments affecting NMR shifts .
Basic: What analytical techniques are indispensable for characterizing this sulfonamide derivative?
Answer:
Key techniques and their applications:
Advanced: How do substituent modifications on the benzimidazole core influence bioactivity and stability?
Answer:
Systematic SAR studies on analogs reveal:
- Electron-withdrawing groups (e.g., Br) : Enhance metabolic stability but reduce solubility (logP increases by ~0.5 units for brominated analogs) .
- p-Tolyl vs. biphenyl : The p-tolyl group improves membrane permeability (e.g., PAMPA assay: 2.1 × 10⁻⁶ cm/s vs. 1.3 × 10⁻⁶ cm/s for biphenyl analogs) but may reduce target affinity .
- Photodegradation : Under UV light, the sulfonamide linkage degrades into products like 2-ethyl-7-nitro derivatives, monitored via LC-QTOF .
Advanced: What strategies mitigate low yields in sulfonamide coupling reactions?
Answer:
Low yields (e.g., 3% ) arise from competing hydrolysis or incomplete activation. Solutions include:
- Activation additives : Use HOBt/DMAP to enhance coupling efficiency.
- Solvent optimization : Replace dichloromethane with THF to stabilize reactive intermediates.
- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions.
Advanced: How can researchers integrate theoretical frameworks into mechanistic studies of this compound?
Answer:
Guiding principles from evidence-based inquiry suggest:
- Conceptual alignment : Link reactivity studies (e.g., sulfonamide hydrolysis) to Marcus theory or Hammett linear free-energy relationships.
- Methodological coherence : Pair experimental kinetics (e.g., HPLC monitoring) with computational transition-state modeling (e.g., Gaussian 16).
Basic: What are the critical safety considerations when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
